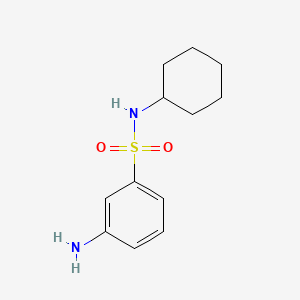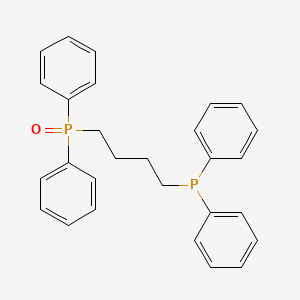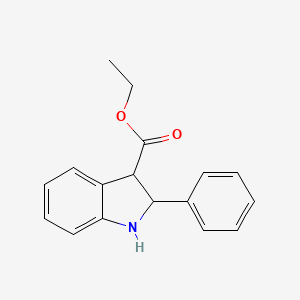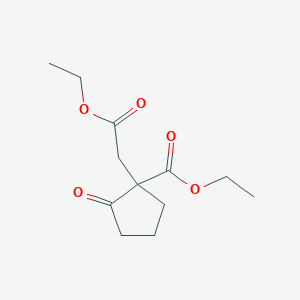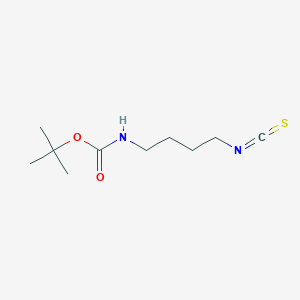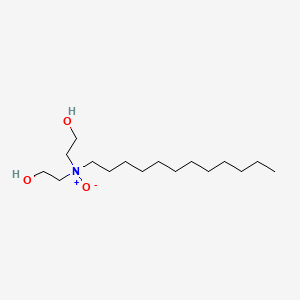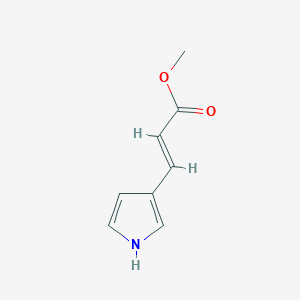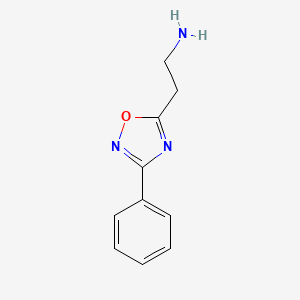
2-(3-Fenil-1,2,4-oxadiazol-5-il)etanamina
Descripción general
Descripción
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing two nitrogen atoms and one oxygen atom within a five-membered ring structure. This compound is characterized by the presence of a phenyl group attached to the oxadiazole ring, making it a valuable intermediate in various chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine has found applications in various fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases, such as infections and inflammation.
Industry: It is used in the development of new materials and chemical processes.
Análisis Bioquímico
Biochemical Properties
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating the activity of antioxidant proteins. Additionally, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity .
Cellular Effects
The effects of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the expression of genes associated with these pathways, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine can induce or inhibit cell death and growth. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, potentially affecting gene expression. This compound can also inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine may inhibit enzymes involved in DNA repair, leading to increased DNA damage and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term studies have shown that prolonged exposure to 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced antioxidant activity and reduced inflammation. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism. This compound can modulate metabolic flux, leading to changes in the levels of metabolites such as ATP and reactive oxygen species. By influencing these pathways, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine can affect cellular energy balance and redox status .
Transport and Distribution
Within cells and tissues, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is critical for its activity and function. This compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine to specific organelles, such as mitochondria or the endoplasmic reticulum, thereby influencing its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure consistent product quality. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism by which 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group enhances the compound's ability to bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-(1,2,4-oxadiazol-5-yl)anilines
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl
Propiedades
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQQRWVLQQGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390117 | |
| Record name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805184-96-7 | |
| Record name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



